
Clopenthixol decanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clopenthixol decanoate, also known as this compound, is a useful research compound. Its molecular formula is C32H43ClN2O2S and its molecular weight is 555.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Clinical Applications
1. Schizophrenia Management
Clopenthixol decanoate is primarily indicated for the treatment of schizophrenia, particularly in patients who exhibit poor adherence to oral medication regimens. Its long-acting nature allows for administration every two to four weeks, which can significantly improve compliance and reduce the frequency of relapses .
2. Treatment of Aggressive Behavior
Research indicates that this compound may be particularly effective in managing aggressive behavior associated with schizophrenia. It has been shown to decrease the need for additional anticholinergic medications when compared to other depot antipsychotics .
3. Bipolar Disorder
Although less common, this compound can also be utilized in the treatment of acute mania in bipolar disorder. Its sedative effects can help stabilize mood during manic episodes .
Pharmacokinetics
This compound exhibits a unique pharmacokinetic profile that supports its use as a long-acting injectable antipsychotic:
- Absorption and Distribution : Following intramuscular injection, this compound is absorbed slowly into the bloodstream, resulting in prolonged therapeutic effects.
- Half-life : The elimination half-life ranges from 7 to 14 days, allowing for sustained plasma levels and reduced dosing frequency .
- Metabolism : The drug is metabolized in the liver, primarily through cytochrome P450 enzymes, leading to various metabolites that may also contribute to its therapeutic effects .
Efficacy and Case Studies
Several studies have demonstrated the efficacy of this compound in treating schizophrenia:
- Long-term Study : In a study involving 20 chronic schizophrenic patients treated with this compound over 11 months, significant improvements were noted across various symptoms, including hallucinations and delusions. Patients received doses adjusted based on clinical response, with a maximum dose reaching up to 1000 mg every three weeks .
- Comparison with Other Depot Antipsychotics : A meta-analysis indicated that this compound is effective in preventing or delaying relapses when compared to other depot preparations. The number needed to treat (NNT) was calculated at 8, suggesting that it is beneficial for a substantial proportion of patients .
Summary of Findings
Application | Description | Evidence Level |
---|---|---|
Schizophrenia | Effective in reducing symptoms and preventing relapses | High |
Aggressive Behavior | Reduces aggressive episodes and need for additional medications | Moderate |
Bipolar Disorder | Can stabilize mood during acute manic episodes | Moderate |
Long-term Efficacy | Sustained improvements in symptoms over extended periods | High |
特性
CAS番号 |
55501-05-8 |
---|---|
分子式 |
C32H43ClN2O2S |
分子量 |
555.2 g/mol |
IUPAC名 |
2-[4-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]ethyl decanoate |
InChI |
InChI=1S/C32H43ClN2O2S/c1-2-3-4-5-6-7-8-15-32(36)37-24-23-35-21-19-34(20-22-35)18-11-13-27-28-12-9-10-14-30(28)38-31-17-16-26(33)25-29(27)31/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13+ |
InChIキー |
QRUAPADZILXULG-UVHMKAGCSA-N |
SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
異性体SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
正規SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Key on ui other cas no. |
55501-05-8 |
同義語 |
clopenthixol decanoate clopentixol decanoate zuclopenthixole decanoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。